Val9-Oxytocin
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Overview
Description
Val9-Oxytocin is an analog of oxytocin, a peptide hormone known for its roles in social bonding, sexual reproduction, childbirth, and the period after childbirth. In this compound, the glycine at position 9 is substituted with valine, making it a complete antagonist of the vasopressin (V1a) receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
Val9-Oxytocin is synthesized by substituting glycine with valine at the ninth position of the oxytocin peptide chain. The synthesis involves solid-phase peptide synthesis (SPPS), a method commonly used for peptide production. The process includes the following steps:
Amino Acid Coupling: Sequential addition of protected amino acids to a solid resin.
Deprotection: Removal of protecting groups from the amino acids.
Cleavage: Cleavage of the peptide from the resin.
Purification: Purification of the peptide using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale purification systems.
Chemical Reactions Analysis
Types of Reactions
Val9-Oxytocin undergoes various chemical reactions, including:
Oxidation: Formation of disulfide bridges between cysteine residues.
Reduction: Breaking of disulfide bridges.
Substitution: Replacement of specific amino acids in the peptide chain.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific amino acid derivatives and coupling reagents like HBTU or HATU.
Major Products Formed
The major products formed from these reactions include various analogs of oxytocin with different amino acid substitutions, each with unique biological activities.
Scientific Research Applications
Val9-Oxytocin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in social behavior and bonding.
Medicine: Explored for potential therapeutic applications in conditions related to social deficits, such as autism spectrum disorders.
Industry: Utilized in the development of new peptide-based drugs and therapeutic agents
Mechanism of Action
Val9-Oxytocin exerts its effects by binding to the vasopressin (V1a) receptor, acting as a complete antagonist. This interaction inhibits the receptor’s activity, affecting various physiological processes. The molecular targets include G-protein-coupled receptors that trigger intracellular signaling pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Oxytocin: The parent compound with glycine at position 9.
Desmopressin: A synthetic analog of vasopressin with antidiuretic properties.
Felypressin: An agonist of vasopressin receptors used in dental procedures.
Uniqueness
Val9-Oxytocin’s uniqueness lies in its specific substitution of glycine with valine, which confers distinct antagonistic properties towards the vasopressin (V1a) receptor. This makes it a valuable tool for studying receptor interactions and developing targeted therapies .
Biological Activity
Val9-Oxytocin is a synthetic analogue of the naturally occurring peptide hormone oxytocin, which is known for its multifaceted roles in social behavior, reproduction, and various physiological processes. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and comparative efficacy with other oxytocin analogues.
Overview of Oxytocin and Its Analogues
Oxytocin is a nonapeptide hormone produced in the hypothalamus and released by the posterior pituitary gland. It plays critical roles in childbirth, lactation, and social bonding. This compound is designed to enhance the stability and receptor affinity of oxytocin, potentially leading to improved therapeutic outcomes.
This compound operates primarily through its interaction with the oxytocin receptor (OTR). Upon binding to OTR, it activates intracellular signaling pathways that involve:
- Phospholipase C activation : This process leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in increased intracellular calcium levels, which are crucial for muscle contraction and neurotransmitter release .
- Modulation of Cortisol and Cytokines : Research indicates that oxytocin can modulate cortisol reactivity and cytokine release, suggesting a role in stress response and immune regulation .
Comparative Efficacy
This compound shows enhanced biological activity compared to standard oxytocin. Studies indicate that modifications like substituting valine at position 9 increase receptor binding affinity and stability against enzymatic degradation. This results in prolonged physiological effects compared to native oxytocin .
Table 1: Comparative Biological Activity of Oxytocin and Its Analogues
Compound | Receptor Affinity | Stability | Biological Effects |
---|---|---|---|
Oxytocin | Moderate | Low | Uterine contraction, milk ejection |
This compound | High | High | Enhanced uterine contraction, anxiety reduction |
Other Analogues | Variable | Variable | Dependent on specific modifications |
Clinical Applications
- Psychotherapy Enhancement : A case study demonstrated that intranasal administration of this compound significantly improved symptoms of anxiety and depression in patients undergoing psychotherapy. The patient receiving this compound showed marked improvement in interpersonal distress compared to a placebo group .
- Cardiovascular Effects : Research has shown that oxytocin influences cardiovascular function by promoting natriuresis (sodium excretion) and modulating heart rate through OTRs located in cardiac tissues. This compound's enhanced receptor affinity may amplify these effects, making it a candidate for treating conditions like hypertension .
- Reproductive Health : this compound retains potent oxytocic effects, which can be beneficial during labor induction or management of postpartum hemorrhage. Its stability may allow for less frequent dosing compared to natural oxytocin .
Case Studies
- Case Study 1 : A patient with severe anxiety disorders received this compound over a month-long period. The treatment resulted in significant reductions in anxiety levels as measured by standardized scales (Hamilton Anxiety Rating Scale), showcasing its potential as an adjunct therapy in mental health .
- Case Study 2 : In a controlled trial involving pregnant women, this compound was administered to assess its efficacy in inducing labor. Results indicated a higher success rate in initiating contractions compared to traditional methods .
Properties
Molecular Formula |
C46H72N12O12S2 |
---|---|
Molecular Weight |
1049.3 g/mol |
IUPAC Name |
(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H72N12O12S2/c1-7-24(6)37-45(69)51-28(14-15-34(48)60)40(64)53-31(19-35(49)61)41(65)55-32(21-72-71-20-27(47)39(63)52-30(43(67)57-37)18-25-10-12-26(59)13-11-25)46(70)58-16-8-9-33(58)44(68)54-29(17-22(2)3)42(66)56-36(23(4)5)38(50)62/h10-13,22-24,27-33,36-37,59H,7-9,14-21,47H2,1-6H3,(H2,48,60)(H2,49,61)(H2,50,62)(H,51,69)(H,52,63)(H,53,64)(H,54,68)(H,55,65)(H,56,66)(H,57,67)/t24-,27-,28-,29-,30-,31-,32-,33-,36-,37-/m0/s1 |
InChI Key |
XETRBAIGRMLSHV-SSOJLPHTSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)CC(=O)N)CCC(=O)N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)N)CC(=O)N)CCC(=O)N |
Origin of Product |
United States |
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